molecular formula C13H13ClO4 B8752001 Ethyl 6-chloro-5-methoxy-1-oxoindane-2-carboxylate

Ethyl 6-chloro-5-methoxy-1-oxoindane-2-carboxylate

Cat. No.: B8752001
M. Wt: 268.69 g/mol
InChI Key: WTCRGDMFMYSEQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-chloro-5-methoxy-1-oxoindane-2-carboxylate is a useful research compound. Its molecular formula is C13H13ClO4 and its molecular weight is 268.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13ClO4

Molecular Weight

268.69 g/mol

IUPAC Name

ethyl 5-chloro-6-methoxy-3-oxo-1,2-dihydroindene-2-carboxylate

InChI

InChI=1S/C13H13ClO4/c1-3-18-13(16)9-4-7-5-11(17-2)10(14)6-8(7)12(9)15/h5-6,9H,3-4H2,1-2H3

InChI Key

WTCRGDMFMYSEQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=CC(=C(C=C2C1=O)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-chloro-5-methoxyindan-1-one (27.6 g, 141 mmol) in THF (630 mL) at −78° C. was added a 1.0M solution of lithium bis(trimethylsilyl)amide in THF (309 mL, 309 mmol) and then the solution was slowly warmed to ca −50° C. during 1 hour. After re-cooling to −78° C., ethyl cyanoformate (21.3 mL, 216 mmol) was introduced and the reaction mixture was allowed to warm to room temperature during 2 hours. After quenching with 300 mL of 1N HCl, most of the THF was removed by rotary evaporation under reduced pressure. The residual mixture was extracted with EtOAc and the organic layer was washed with dilute aqueous NaHCO3 and dried over Na2SO4. Filtration through a pad of silica and removal of the solvent under reduced pressure gave ethyl 6-chloro-5-methoxy-1-oxoindane-2-carboxylate as a brown oil.
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27.6 g
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630 mL
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309 mL
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21.3 mL
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